molecular formula C6H6F3N3 B1400763 2,4-Diamino-3-(trifluoromethyl)pyridine CAS No. 1227563-89-4

2,4-Diamino-3-(trifluoromethyl)pyridine

Cat. No. B1400763
M. Wt: 177.13 g/mol
InChI Key: ZJVVIEKMOKNGGD-UHFFFAOYSA-N
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Description

2,4-Diamino-3-(trifluoromethyl)pyridine , often abbreviated as TFMP , is a heterocyclic compound with a pyridine ring substituted by two amino groups (at positions 2 and 4) and a trifluoromethyl group (at position 3). Its chemical formula is C₆H₅F₃N₄ . TFMP belongs to the class of fluorinated organic compounds, which have gained prominence due to their unique properties and applications in various fields .


Synthesis Analysis

Several methods for synthesizing TFMP and its derivatives have been reported. Among these, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out as a key intermediate for the synthesis of various crop-protection products. The synthesis of 2,3,5-DCTF involves diverse approaches .


Molecular Structure Analysis

TFMP’s molecular structure consists of a pyridine ring with amino groups at positions 2 and 4, along with a trifluoromethyl group at position 3. The fluorine atom imparts unique physicochemical properties to TFMP, making it valuable in agrochemical and pharmaceutical applications .


Chemical Reactions Analysis

TFMP derivatives participate in various chemical reactions, including cross-coupling reactions, vapor-phase reactions, and other synthetic pathways. These reactions allow the modification of TFMP’s structure to create novel compounds with specific properties .


Physical And Chemical Properties Analysis

  • Vapor–Phase Reaction : TFMP derivatives can undergo vapor-phase reactions, leading to the synthesis of new compounds .

Scientific Research Applications

1. Synthesis of Chromeno[2,3-b]pyridine Derivatives

Ryzhkova et al. (2023) explored the multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to synthesize a chromeno[2,3-b]pyridine derivative. This compound has industrial, biological, and medicinal significance, and its structure was confirmed by various spectroscopic methods. The ADME properties of the compound were also assessed, indicating its potential for biomedical applications (Ryzhkova et al., 2023).

2. Facilitating New Multicomponent Reactions

Elinson et al. (2018) found a new multicomponent reaction leading to the efficient formation of substituted 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles. These compounds are considered promising for different biomedical applications due to their unique functionalized scaffold (Elinson et al., 2018).

3. Corrosion Inhibition

Ansari et al. (2017) investigated the use of chromenopyridine derivatives, including variants of 2,4-diamino-5H-chromeno[2,3-b]pyridine, as environmentally friendly corrosion inhibitors for N80 steel in hydrochloric acid. These compounds demonstrated high inhibition efficiencies and were analyzed using various techniques such as gravimetric, electrochemical impedance spectroscopy, and scanning electron microscopy (Ansari et al., 2017).

4. Functionalization of Trifluoromethyl-Substituted Pyridines

Schlosser and Marull (2003) studied the selective metalation and subsequent functionalization of various trifluoromethyl-substituted pyridines, including 3-(trifluoromethyl)pyridine. This research provides valuable insights into the regioselective preparation of various trifluoromethyl-substituted pyridinecarboxylic acids, crucial for life-sciences-oriented research (Schlosser & Marull, 2003).

5. Synthesis of Organosoluble Polyimides

Liu et al. (2002) synthesized and characterized new aromatic diamines, including derivatives with a trifluoromethyl group in the side chain. These compounds were used to prepare polyimides with good solubility in organic solvents, high thermal stability, and potential applications in various fields, including electronics (Liu et al., 2002).

Future Directions

Research on TFMP continues to evolve. Novel applications may emerge, and further investigations into its properties, interactions, and potential uses are anticipated .

properties

IUPAC Name

3-(trifluoromethyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVIEKMOKNGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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